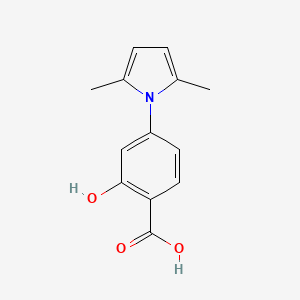4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
CAS No.: 313701-93-8
Cat. No.: VC1979035
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 313701-93-8 |
|---|---|
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17) |
| Standard InChI Key | WAYCNXGAKFXIKA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C |
| Canonical SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C |
Introduction
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a heterocyclic organic compound characterized by a pyrrole ring substituted with methyl groups and a hydroxybenzoic acid moiety. This compound has garnered attention in pharmaceutical and biochemical research due to its unique structural features and diverse biological activities. Below is a detailed analysis of its properties, applications, and research findings.
Molecular Formula and Key Identifiers
Structural Features
-
Pyrrole ring: Substituted with methyl groups at positions 2 and 5.
-
Hydroxybenzoic acid moiety: Provides acidity and hydrogen-bonding capacity.
Biological Activities and Research Findings
Anti-Virulence Activity Against Mycobacterium tuberculosis
-
Target: Protein tyrosine phosphatase PtpA, critical for disrupting phagosome acidification and maturation in host cells .
-
Mechanism: Inhibits PtpA activity, impairing bacterial survival in macrophages .
Enhancement of Monoclonal Antibody (mAb) Production
-
Application: Used in recombinant Chinese hamster ovary (CHO) cell cultures to boost mAb yields .
-
Mechanism:
Key Findings from Fed-Batch Cultures
| Parameter | Effect of Compound | Fold Change vs. Control |
|---|---|---|
| mAb Titer | Increased | 1.5–2.2× |
| Cell-Specific Productivity | Enhanced | 2.2× |
| Viability | Maintained (>80%) | — |
Structure-Activity Relationship (SAR)
-
Active Moiety: 2,5-Dimethylpyrrole is critical for bioactivity .
-
Inactive Derivatives: Pyrrole, 2,5-dimethylpyrrolidine, and alkylated pyrroles showed no significant effects .
Applications in Research and Industry
Pharmaceutical Development
-
Antibacterial Agents: Potential lead compound for tuberculosis therapeutics .
-
Biomanufacturing: Enhances mAb production in industrial cell cultures .
Synthetic Chemistry
-
Building Block: Used to synthesize complex molecules (e.g., benzamide derivatives) .
-
Material Science: Explored for optical/electronic materials due to conjugated π-system .
Pharmacokinetic Predictions
-
GI Absorption: High.
-
BBB Permeability: Yes.
| Supplier | Catalog Number | Quantity | Price |
|---|---|---|---|
| Santa Cruz Biotechnology | sc-314230 | 500 mg | $1,632 |
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume